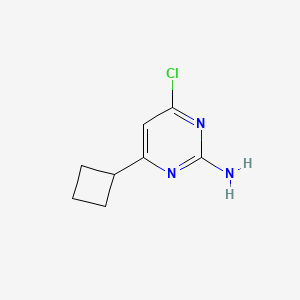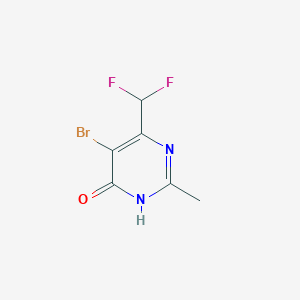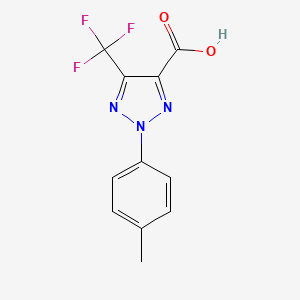
2-(p-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts, such as copper(I) bromide or copper(I) iodide, under mild conditions. The reaction proceeds as follows:
Formation of Azide Intermediate: The p-tolyl azide is prepared by reacting p-toluidine with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Cycloaddition Reaction: The p-tolyl azide is then reacted with an alkyne containing a trifluoromethyl group in the presence of a copper(I) catalyst to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
2-(p-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with different nucleophilic groups
科学研究应用
2-(p-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(p-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
相似化合物的比较
Similar Compounds
2-(p-Tolyl)-1,2,3-triazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)-1,2,3-triazole-4-carboxylic acid: Lacks the p-tolyl group, affecting its biological activity and applications.
2-(p-Tolyl)-5-(methyl)-2H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical behavior.
Uniqueness
2-(p-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the p-tolyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the p-tolyl group contributes to its reactivity and potential bioactivity.
属性
分子式 |
C11H8F3N3O2 |
|---|---|
分子量 |
271.19 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-2-4-7(5-3-6)17-15-8(10(18)19)9(16-17)11(12,13)14/h2-5H,1H3,(H,18,19) |
InChI 键 |
MDQSVKDKNVQOSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


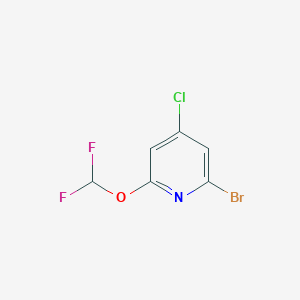
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)
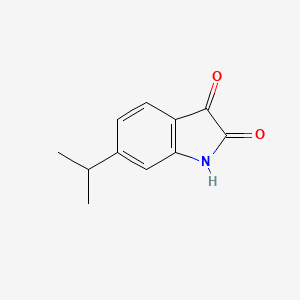



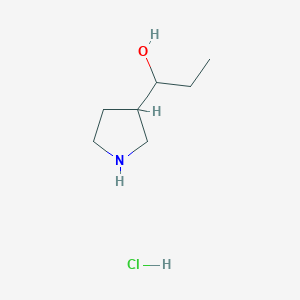

![N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide](/img/structure/B15055142.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055145.png)
![6-Azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B15055148.png)

